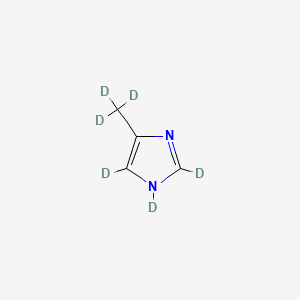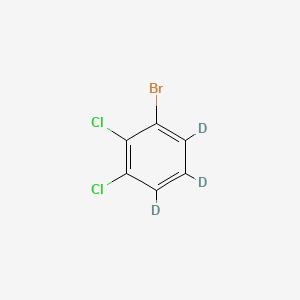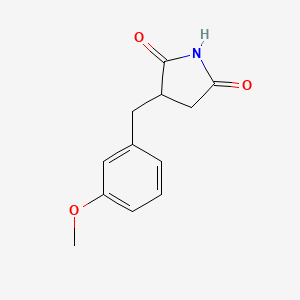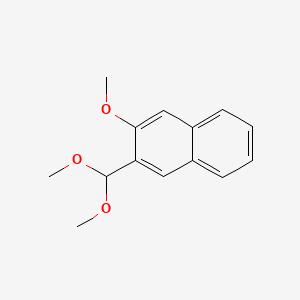![molecular formula C10H16NO3P B572234 [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine CAS No. 1211595-35-5](/img/structure/B572234.png)
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine, also known as Sarin, is a highly toxic nerve agent that was developed as a chemical weapon during World War II. It is classified as a Schedule 1 substance under the Chemical Weapons Convention due to its lethal effects and potential for use in terrorist attacks. Despite its dangerous nature, Sarin has also been studied for its potential applications in scientific research.
作用機序
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine acts by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate the postsynaptic receptors and cause a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can vary depending on the dose and route of exposure. In general, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can cause symptoms such as muscle twitching, convulsions, respiratory distress, and cardiovascular collapse. It can also affect the central nervous system, leading to symptoms such as anxiety, confusion, and seizures.
実験室実験の利点と制限
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine has several advantages and limitations for use in lab experiments. One advantage is that it can be used to study the effects of acetylcholine on the nervous system, which can provide insights into the mechanisms of neurotransmitter signaling. However, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine is highly toxic and requires strict safety precautions when handling. Additionally, its irreversible inhibition of acetylcholinesterase can make it difficult to control the duration and intensity of its effects.
将来の方向性
There are several potential future directions for research on [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine. One area of interest is the development of antidotes and treatments for [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine exposure, which could be useful in the event of a terrorist attack. Additionally, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine could be used to study the effects of acetylcholine on specific neural circuits and behaviors, which could provide insights into the mechanisms of learning and memory. Finally, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine could be used to develop new drugs that target acetylcholinesterase, which could be useful in the treatment of disorders such as Alzheimer's disease.
Conclusion:
In conclusion, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine is a highly toxic nerve agent that has been studied for its potential applications in scientific research. It acts as an irreversible inhibitor of acetylcholinesterase, leading to a range of physiological and biochemical effects. While [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine has several advantages for use in lab experiments, it also requires strict safety precautions and has limitations in terms of controlling its effects. Future research on [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine could focus on developing antidotes and treatments, studying the effects of acetylcholine on neural circuits, and developing new drugs that target acetylcholinesterase.
合成法
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can be synthesized by reacting methylphosphonic dichloride with [3-(dimethylamino)phenyl]methanol in the presence of a base such as triethylamine. The resulting product is then treated with trimethylamine to produce [3-(dimethoxyphosphorylmethyl)phenyl]methanamine.
科学的研究の応用
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It acts as an irreversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can increase the levels of acetylcholine in the brain, leading to a range of physiological and biochemical effects.
特性
IUPAC Name |
[3-(dimethoxyphosphorylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBUVBQTTWOTFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=CC(=C1)CN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminomethyl-benzyl)-phosphonic acid dimethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

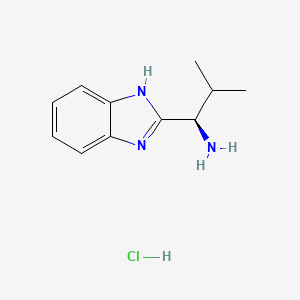

![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)
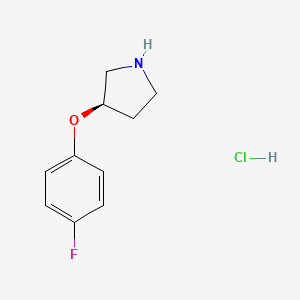
![4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B572159.png)
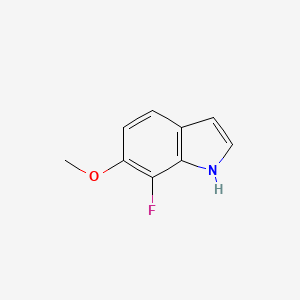
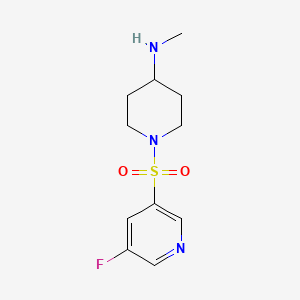
![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)

